6-fluoro-3-trichloroacetyl-1H-indole
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Overview
Description
2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO and a molecular weight of 280.51 g/mol This compound features a trichloromethyl group attached to an indole ring substituted with a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone typically involves the reaction of 6-fluoroindole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Dechlorinated indole derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group and indole ring structure allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(6-fluoro-3-indolyl)ethanone
- 2,2,2-Trichloro-1-(6-nitro-3-indolyl)ethanone
- 2,2,2-Trichloro-1-(6-bromo-3-indolyl)ethanone
Comparison: 2,2,2-Trichloro-1-(6-fluoro-3-indolyl)ethanone is unique due to the presence of both trichloromethyl and fluorine substituents, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
Properties
Molecular Formula |
C10H5Cl3FNO |
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Molecular Weight |
280.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)7-4-15-8-3-5(14)1-2-6(7)8/h1-4,15H |
InChI Key |
YQLYSAAKMWYYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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